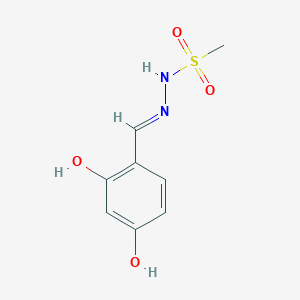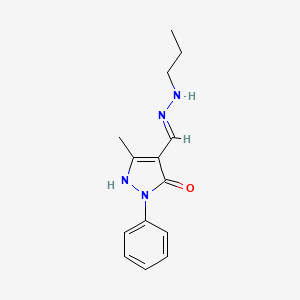
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide, also known as DHBSH, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent. We will also list several future directions for research on this compound.
作用機序
The mechanism of action of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide involves the activation of the mitochondrial pathway of apoptosis. This compound induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis of cancer cells. This compound also inhibits the expression of various genes involved in cancer progression, such as MMP-2, MMP-9, and VEGF, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increases the expression of antioxidant enzymes such as SOD and CAT. This compound has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.
実験室実験の利点と制限
One advantage of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in lab experiments is its low toxicity. This compound has been shown to be non-toxic to normal cells, making it a potential therapeutic agent with minimal side effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress.
2. Developing new formulations of this compound with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigating the potential of this compound as a radiosensitizer in cancer therapy.
5. Developing new derivatives of this compound with improved anticancer activity and selectivity.
In conclusion, this compound is a promising compound with potential as an anticancer agent and therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound will further enhance our understanding of its potential as a therapeutic agent.
合成法
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is synthesized by the reaction of 2,4-dihydroxybenzaldehyde with methanesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit the growth and metastasis of cancer cells by inhibiting the expression of various genes involved in cancer progression. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
特性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-9-5-6-2-3-7(11)4-8(6)12/h2-5,10-12H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDTXTFVLXOWOE-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=C(C=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=C(C=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)
